Enantiomeric Purity Divergence: (R) vs. (S)-2-Methyloxetane from Chiral Pool Amino Acids
When prepared from chiral pool amino acids, (R)-2-methyloxetane and (S)-2-methyloxetane exhibit a striking enantiomeric purity gap. From (2S,3R)-threonine (>99.8% ee), (R)-2-methyloxetane is obtained with only 73.6% ee, whereas from the epimer (2S,3S)-allothreonine (>99.7% ee), (S)-2-methyloxetane is obtained with 99.0% ee [1]. This 25.4 percentage-point differential reflects a 13.2% racemization during the threonine-to-(R)-oxetane pathway, versus <0.5% racemization in the allothreonine-to-(S)-oxetane pathway [1]. The specific rotation of (R)-2-methyloxetane at 73.6% ee was measured as [α]D −24.1° (neat), while (S)-2-methyloxetane at 99.0% ee extrapolates to [α]D +34.7° (neat) [1].
| Evidence Dimension | Enantiomeric purity (ee%) achievable from chiral pool amino acid precursors |
|---|---|
| Target Compound Data | (R)-2-methyloxetane: 73.6% ee from (2S,3R)-threonine; [α]D −24.1° (neat) |
| Comparator Or Baseline | (S)-2-methyloxetane: 99.0% ee from (2S,3S)-allothreonine; [α]D +34.7° (neat, extrapolated for 100% ee) |
| Quantified Difference | Δ = 25.4 percentage points ee; (R) enantiomer route suffers 13.2% racemization vs. <0.5% for (S) route |
| Conditions | Complexation gas chromatography on manganese(II) bis[(1R)-3-(heptafluorobutyryl)camphorate] in squalane at 75 °C; optical rotation measured neat on Perkin-Elmer 141 polarimeter |
Why This Matters
Procurement of (R)-2-methyloxetane requires careful verification of enantiomeric purity because the most accessible chiral-pool route introduces substantial racemization, making independent enantiopurity certification essential for applications demanding defined stereochemistry.
- [1] Hintzer, K.; Koppenhoefer, B.; Schurig, V. Access to (S)-2-Methyloxetane and the Precursor (S)-1,3-Butanediol of High Enantiomeric Purity. J. Org. Chem. 1982, 47 (20), 3850–3854. https://doi.org/10.1021/jo00141a009 View Source
